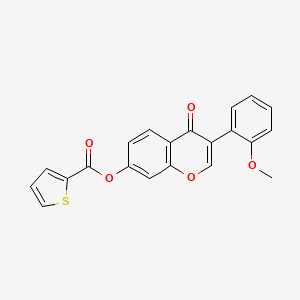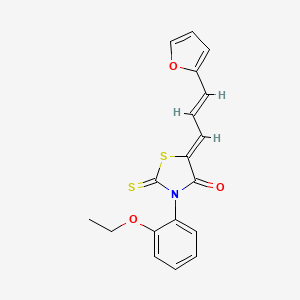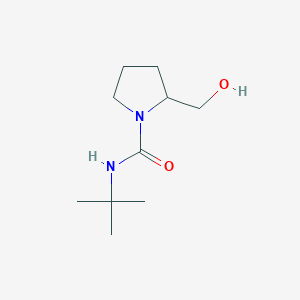
N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide" is a nitrogenous organic molecule that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential pharmacological activities and their use as intermediates in the synthesis of various bioactive molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-step reactions that may include the formation of intermediate compounds, such as tert-butyl carbamate-protected amines or carboxylic acids. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involved the creation of antiinflammatory/analgesic agents with dual inhibitory activity on prostaglandin and leukotriene synthesis . Similarly, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized as a handle for solid-phase peptide synthesis, demonstrating the versatility of tert-butyl carbamate-protected intermediates .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction studies provide detailed insights into the crystal structure, revealing the conformation of the pyrrolidine ring and the spatial arrangement of substituents . For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined to crystallize in the triclinic space group with specific cell parameters .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including cyclization, saponification, and epimerization. The enantioselective nitrile anion cyclization is a notable reaction that leads to the formation of substituted pyrrolidines with high enantiomeric excess, as demonstrated in the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid . This reaction is crucial for producing chiral pyrrolidine derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups and other substituents can affect the compound's reactivity and interaction with biological targets. Stability studies, such as resistance to acidolysis, are essential for evaluating the suitability of these compounds in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Research by Yang et al. (1999) involves the synthesis of aromatic polyamides using derivatives similar to N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide. These polyamides were synthesized via direct polycondensation, demonstrating solubility in organic solvents and forming transparent, tough films, with potential applications in materials science due to their high thermal stability (Yang, Hsiao, & Yang, 1999).
Ortho-Linked Polyamides Synthesis
Hsiao et al. (2000) explored the synthesis of ortho-linked polyamides using compounds structurally related to N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and notable thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Continuous Flow Synthesis of Pyrrole Derivatives
Herath and Cosford (2010) reported a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates and amines. This method highlights the efficiency of using tert-butyl-based compounds in synthesizing complex organic structures, which could have implications in pharmaceutical research (Herath & Cosford, 2010).
Lithiation of Pyridine Derivatives
Smith et al. (2013) studied the lithiation of N-(pyridin-3-ylmethyl) derivatives, including tert-butyl variants, for creating substituted derivatives. This research provides insights into the reactivity and functionalization of pyridine-based compounds, potentially useful in the development of new chemical entities (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Antibacterial Hydroxamic Acids Synthesis
Jain et al. (2003) focused on synthesizing analogues of a peptide deformylase inhibitor, utilizing tert-butyl-based hydroxamic acids, to achieve optimal antibacterial activity. This research demonstrates the role of tert-butyl compounds in medicinal chemistry, particularly in designing inhibitors with specific biological targets (Jain et al., 2003).
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)11-9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXOZFIAAZWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

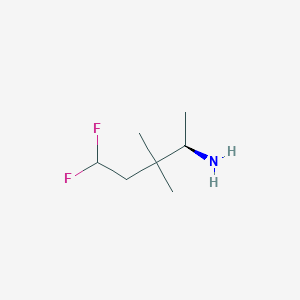
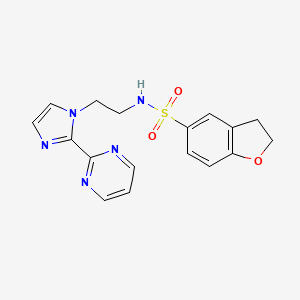
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
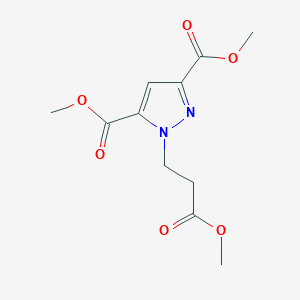
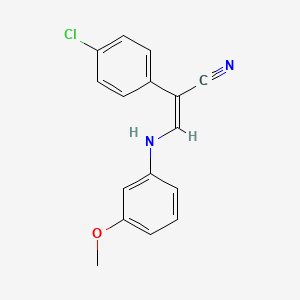
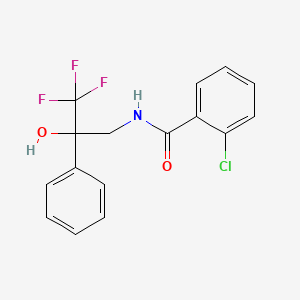
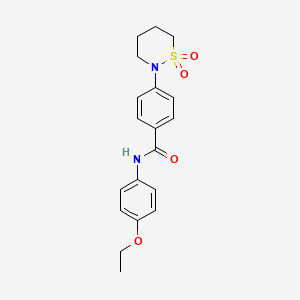
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
